2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone
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Description
2,3’-Dichloro-5’-fluoroacetophenone is a halogenated derivative of Acetophenone . It is an aryl fluorinated building block . The compound has a molecular weight of 207.03 .
Molecular Structure Analysis
The linear formula of 2,3’-Dichloro-5’-fluoroacetophenone is Cl2C6H2(F)COCH3 . The compound contains a carbonyl group attached to a benzene ring, which is further substituted with two chlorine atoms and one fluorine atom .Physical and Chemical Properties Analysis
2,3’-Dichloro-5’-fluoroacetophenone is a solid at room temperature . It has a refractive index of 1.546 and a density of 1.425 g/mL at 25 °C . The compound has a boiling point of 167 °C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(3-chloro-5-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMGPKPCPNUCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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